![molecular formula C15H17NO2 B7474551 N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide](/img/structure/B7474551.png)
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide, also known as TAK-659, is a small molecule inhibitor that has been studied extensively for its potential application in cancer treatment. This compound has shown promising results in preclinical studies, and is currently undergoing clinical trials to evaluate its safety and efficacy in humans.
Mécanisme D'action
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide selectively binds to BTK, preventing its activation and downstream signaling. This leads to a decrease in the survival and proliferation of cancer cells, and an increase in their apoptosis. N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has also been shown to inhibit other proteins involved in cancer cell growth and survival, including AKT and ERK.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has been shown to have a potent anti-tumor effect in a variety of cancer cell lines and animal models. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, while leaving normal cells relatively unaffected. N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide is its selectivity for BTK, which makes it a promising candidate for cancer treatment with fewer side effects. However, N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide is still in the early stages of clinical development, and its efficacy and safety in humans have not been fully established. In addition, the synthesis of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide is complex and may pose challenges for large-scale production.
Orientations Futures
There are several potential future directions for research on N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide. One area of interest is the development of combination therapies that include N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide, as well as other targeted therapies or immunotherapies. Another potential direction is the investigation of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide in other types of cancer, such as lymphoma or leukemia. Finally, further research is needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide and its potential impact on cancer treatment.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide involves several steps, including the reaction of 2-furancarboxaldehyde with 2,3-dimethylphenylacetonitrile to form an intermediate compound. This intermediate is then reacted with methylmagnesium bromide to yield the final product, N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide has been the subject of numerous scientific studies, with a focus on its potential as a cancer treatment. Research has shown that N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide inhibits a protein called Bruton's tyrosine kinase (BTK), which plays a key role in the growth and survival of cancer cells. By inhibiting BTK, N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide can prevent the proliferation of cancer cells and induce their death.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-6-4-8-14(12(11)2)15(17)16(3)10-13-7-5-9-18-13/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSBXAWUKDOGHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)CC2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-N,2,3-trimethylbenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.